Salioxon
Description
Contextualization of Salioxon within Organophosphorus Chemistry
Organophosphorus chemistry is a significant field focusing on organic compounds containing phosphorus. These compounds have diverse applications, notably in pest control as alternatives to persistent chlorinated hydrocarbons, though some are highly toxic. wikipedia.org Organophosphates, a class of organophosphorus compounds, are typically esters, amides, or thiol derivatives of phosphoric, phosphonic, phosphorothioic, or phosphonothioic acids. inchem.org They are formed through the esterification of phosphoric acid and alcohol. nih.gov
This compound, with the molecular formula C8H9O4P, is identified as 2-methoxy-4H-1,3,2λ⁵-benzodioxaphosphinine 2-oxide. uni.lu This structure places it within the broader category of organophosphorus compounds, specifically as a cyclic phosphate (B84403) ester. nih.gov Academic research explores the synthesis and properties of such compounds, recognizing their importance in various fields, including agriculture and medicine. mdpi.com
Historical Perspective of its Identification and Significance as an Active Metabolite
The concept of an active metabolite is central to understanding the biological significance of compounds like this compound. An active metabolite is a biologically active substance produced when a xenobiotic compound, such as a drug or environmental chemical, is metabolized by an organism. wikipedia.org These metabolites can exert effects similar to or even stronger than the parent compound. wikipedia.org
This compound is recognized as a biologically oxidized form and an active metabolite of salithion (2-methoxy-4H-1,3,2-benzodioxaphosphorin 2-sulfide). tandfonline.comnbu.ac.in Salithion itself is noted as not being a potent acetylcholinesterase inhibitor, but its oxidized form, this compound, demonstrates strong inhibitory activity against this enzyme. tandfonline.com The formation of this compound from salithion through biological oxidation, such as by microsomal action in vitro or in organisms like house flies, is a key aspect of its historical study. annualreviews.org This metabolic conversion is considered analogous to the formation of other active metabolites from parent organophosphorus compounds. annualreviews.org The identification of this compound as the active form responsible for the observed biological effects of salithion highlights its significance in academic research concerning the metabolic activation of organophosphorus compounds. tandfonline.comnbu.ac.in Research has also investigated the enantiomers of this compound, derived from salithion enantiomers, and their respective biological activities, further illustrating the focus on this compound as a significant metabolite. tandfonline.comresearchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
3735-80-6 |
|---|---|
Molecular Formula |
C8H9O4P |
Molecular Weight |
200.13 g/mol |
IUPAC Name |
2-methoxy-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide |
InChI |
InChI=1S/C8H9O4P/c1-10-13(9)11-6-7-4-2-3-5-8(7)12-13/h2-5H,6H2,1H3 |
InChI Key |
OIULAULHYHSZIN-UHFFFAOYSA-N |
SMILES |
COP1(=O)OCC2=CC=CC=C2O1 |
Canonical SMILES |
COP1(=O)OCC2=CC=CC=C2O1 |
Synonyms |
salioxon |
Origin of Product |
United States |
Chemical Synthesis and Structural Aspects of Salioxon and Its Analogs
Synthetic Methodologies for Salioxon and Related Cyclic Phosphate (B84403) Esters
The formation of the cyclic phosphate ester moiety in this compound and similar compounds can be achieved through several synthetic pathways. A common approach is the transesterification of phosphites with appropriate diols. For instance, the reaction of diethyl hydrogen phosphite (B83602) with 1,2- or 1,3-glycols can yield cyclic hydrogen phosphites, which are key intermediates.
Another prevalent method involves the use of phosphorus(V) or phosphorus(III) reagents. The phosphorus(V) approach often starts with a diol reacting with a phosphorus oxychloride derivative, followed by cyclization. While effective for some structures, the yields can be variable, especially for more complex or substituted systems. The phosphorus(III) approach can sometimes offer better yields for certain cyclic phosphates. This method may involve the reaction of a diol with a phosphitylating agent, such as a chlorophosphite, followed by oxidation to the phosphate.
A variety of reaction conditions can be employed to synthesize cyclic phosphate esters, with the choice of solvent, base, and temperature playing a crucial role in the reaction outcome and yield. For example, the synthesis can be carried out in solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) (ACN) with bases such as N-methylimidazole (N-MeIm) or diisopropylethylamine (DIPEA).
| Method | Reagents | Reaction Conditions | Product Type |
| Transesterification | Diethyl hydrogen phosphite, 1,2- or 1,3-glycols | Heat | Cyclic hydrogen phosphites |
| Phosphorus(V) Approach | Diol, Phosphorus oxychloride derivative, Base | Varies (e.g., N-MeIm, DCM) | Cyclic phosphate ester |
| Phosphorus(III) Approach | Diol, Chlorophosphite, Oxidizing agent | Varies (e.g., followed by TBHP oxidation) | Cyclic phosphate ester |
| N-phosphorylated Amino Acid Cyclization | N-phosphorylated amino acid, Polyhydric alcohol | Anhydrous N,N-dimethylformamide | Cyclic phosphate ester |
The synthesis of more complex analogs, such as those derived from natural products, often requires multi-step sequences to construct the necessary precursors for the cyclization reaction. These syntheses highlight the importance of developing efficient and stereoselective methods to access structurally diverse cyclic phosphate esters.
Stereochemical Considerations in this compound Synthesis and Derivatives
Stereochemistry is a critical aspect of the synthesis of this compound and its derivatives, as the spatial arrangement of atoms significantly influences their biological activity. The synthesis of these molecules often involves the creation of one or more stereocenters, and controlling the configuration of these centers is a primary challenge.
During the synthesis, the relative and absolute configurations of substituents on the cyclic phosphate ring must be precisely controlled. Diastereoselective reactions are often employed to favor the formation of one diastereomer over another. The choice of reagents, catalysts, and reaction conditions can have a profound impact on the stereochemical outcome of a reaction. For instance, in the synthesis of complex polycyclic structures, the stereochemistry of one ring can direct the stereochemical outcome of subsequent reactions.
Epimerization, the change in configuration at one stereocenter, can be a significant issue in the synthesis of some complex molecules, leading to a mixture of diastereomers. This underscores the need for mild reaction conditions and careful purification techniques to isolate the desired stereoisomer.
Many biologically active molecules are chiral, existing as a pair of enantiomers which are non-superimposable mirror images of each other. Often, only one enantiomer exhibits the desired biological effect. Therefore, the preparation of enantiomerically pure this compound and its derivatives is of significant importance.
The preparation of single enantiomers can be achieved through asymmetric synthesis, where a chiral catalyst or auxiliary is used to selectively produce one enantiomer. Alternatively, a racemic mixture (a 1:1 mixture of both enantiomers) can be synthesized and then separated into its constituent enantiomers through a process called chiral resolution.
Several techniques are available for the separation of enantiomers. Chiral high-performance liquid chromatography (HPLC) is a widely used analytical and preparative method. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Another common method for resolving racemates is through the formation of diastereomeric salts. The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.
| Technique | Principle | Application |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to selectively form one enantiomer. | Direct preparation of enantiomerically enriched compounds. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Analytical and preparative separation of enantiomers. |
| Diastereomeric Salt Formation & Crystallization | Reaction of a racemic mixture with a chiral resolving agent to form separable diastereomers. | Large-scale resolution of racemic mixtures. |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent or catalyst. | Separation of enantiomers based on reactivity. |
Molecular and Biochemical Mechanisms of Action of Salioxon
Enzyme Inhibition and Inactivation Studies
Salioxon's inhibitory effects have been studied across different enzyme classes, primarily focusing on cholinesterases and protein tyrosine phosphatases. Its mechanism generally involves the formation of a covalent bond with the enzyme, leading to irreversible inactivation. nih.govkoreascience.kr
Cholinesterase Inhibition: Acetylcholinesterase and Pseudocholinesterase
This compound is known to display strong anti-cholinesterase activity. nih.gov Organophosphorus compounds like this compound owe their biological activity, particularly pesticidal properties, to the inhibition of cholinesterase enzymes, which are responsible for hydrolyzing choline (B1196258) esters like acetylcholine. nbu.ac.in Acetylcholinesterase (AChE) is a crucial enzyme in the nervous system, primarily hydrolyzing acetylcholine. nbu.ac.in this compound analogs have shown varying potencies against acetylcholinesterase, with the hydrophobic nature of substituents at the phosphorus atom playing a significant role; less hydrophobic substituents tend to result in more potent anti-acetylcholinesterase activity. scispace.com
Studies on the enantiomers of Salithion (the thiono analog of this compound) and their corresponding oxons (including this compound enantiomers) have revealed stereospecific differences in their inhibitory activity against AChE from different insect species. For instance, (S)(−)-Salioxon derived from (R)(+)-Salithion demonstrated stronger inhibitory activity against larval AChE in Tribolium castaneum compared to the (R)(+)-enantiomer. Conversely, against Musca domestica female adults, (R)(+)-Salioxon showed greater potency in anticholinesterase activity in vitro. tandfonline.com
Protein Tyrosine Phosphatase (PTP) Inactivation by this compound
This compound has been shown to irreversibly inhibit several protein tyrosine phosphatases, including human PTP1B, yeast PTP1 (YPTP1), and the catalytic domain of human SHP-1 (SHP-1Δ). nih.govresearchgate.netkoreascience.kr Preincubation of these PTPases with this compound for a short period before the addition of substrate resulted in significant inhibition, indicating a time-dependent inactivation process. For example, preincubation with 2 mM this compound led to approximately 70% inhibition of PTP1B and YPTP1 activities and 40% inhibition of SHP-1Δ activity. researchgate.netkoreascience.kr The observation of higher inhibition levels with preincubation compared to simultaneous addition of enzyme and inhibitor suggests that the inactivation is progressive. koreascience.kr
Despite demonstrating irreversible inhibition, this compound is considered a rather weak inactivator of these PTPs. nih.gov The exact mode of inhibition of PTP1B by this compound requires further investigation. koreascience.kr However, the cyclic phosphate (B84403) ester structure of this compound provides a structural motif for the design of potentially more potent PTPase inhibitors through modifications and derivatizations of the cyclic phosphate moiety and/or the phenyl ring. koreascience.kr
Kinetic Characterization of Enzyme-Salioxon Interactions
Kinetic studies are crucial for understanding the dynamics of enzyme inhibition. For organophosphate inhibitors like this compound, the interaction with enzymes often involves pseudo-first-order kinetics under specific conditions where the inhibitor concentration is much higher than the enzyme concentration. nih.govnbu.ac.in
This compound has been shown to cause irreversible inactivation of PTP1B in a time-dependent manner. koreascience.kr This irreversible nature is supported by observations where the rate of product formation decreases over time in the presence of this compound, and Lineweaver-Burk plots provide evidence for irreversible inactivation. koreascience.kr The nucleophilic attack by the active site cysteine in PTP1B and other PTPases on the phosphorus atom or at C-4 of this compound likely leads to the opening of the cyclic structure and the formation of a covalent enzyme-Salioxon complex, resulting in permanent inactivation. koreascience.kr
While this compound demonstrates irreversible inhibition of PTPs, specific kinetic and mechanistic studies detailing the rate constants for PTP inhibition by this compound have unfortunately not been widely reported. nih.gov However, studies on other covalent PTP inhibitors have characterized irreversible inactivation dynamics using parameters like the inactivation rate constant (kinact) and the equilibrium binding constant (KI), from which the specificity constant (kinact/KI) can be derived to indicate the efficiency of the inactivator. nih.gov
The mechanism of enzyme inactivation by this compound is believed to involve the modification of the enzyme's active site. For PTPs, the active site contains a conserved cysteine residue whose thiolate group acts as a nucleophile during catalysis. nih.gov The structural resemblance of this compound to phenyl phosphate, a PTP substrate, suggests that it likely interacts with the active site. nih.gov The proposed mechanism involves a nucleophilic attack by the active site cysteine, leading to the formation of a covalent adduct and subsequent inactivation. koreascience.kr
Substrate protection experiments are commonly used to investigate whether an inhibitor binds to the active site. If the presence of the enzyme's substrate reduces the rate of inactivation by the inhibitor, it suggests that the inhibitor competes with the substrate for binding to the active site. While specific substrate protection data for this compound's interaction with PTPs is limited in the provided text, studies on other active-site directed covalent inhibitors of PTPs have shown that the presence of phosphate ions (which mimic the substrate phosphate group) can decrease the inactivation rate, indicating active-site directed modification. nih.gov
Molecular Interaction Analysis
The molecular interaction of this compound with its target enzymes, particularly cholinesterases and PTPs, involves the formation of a covalent bond. For cholinesterases, organophosphorus compounds like this compound inactivate the enzyme by phosphorylating the activated serine hydroxyl group at the catalytic site. tandfonline.com This phosphorylation results in a stable enzyme-inhibitor complex.
In the case of PTPs, the mechanism is proposed to involve the nucleophilic attack of the active site cysteine residue on the phosphorus atom of this compound. koreascience.kr This attack leads to the opening of the cyclic phosphate ester structure and the formation of a covalent adduct between this compound and the enzyme. koreascience.kr The structural resemblance of this compound to phenyl phosphate suggests it can bind to the PTP active site, which is designed to accommodate phosphotyrosine residues. nih.gov
Quantitative structure-activity relationship (QSAR) studies on this compound analogs have provided insights into the structural features influencing their biological activity. For anti-acetylcholinesterase activity, the hydrophobic nature of the substituent at the phosphorus atom is important, with less hydrophobic substituents leading to higher potency. scispace.com For insecticidal activity and hydrolysis rate of this compound analogs, electronic properties play a significant role; a more electronegative phosphorus atom correlates with more potent insecticidal activity and greater resistance to hydrolysis. scispace.com
While detailed molecular modeling or structural analysis of this compound bound to PTPs is not extensively reported in the provided text, the understanding of PTP catalysis involves key active site residues like the invariant cysteine nucleophile and an arginine residue essential for substrate binding and transition state stabilization. nih.gov The interaction of this compound with these residues is likely critical for its inhibitory activity.
Table 1: Enzyme Inhibition by this compound
| Enzyme | Inhibition Type | Key Finding | Reference |
| Cholinesterases | Covalent, Irreversible | Strong anti-cholinesterase activity. nih.gov | nih.govnbu.ac.in |
| PTP1B | Irreversible | Inactivated in a time-dependent manner. nih.govkoreascience.kr | nih.govkoreascience.kr |
| YPTP1 | Irreversible | Inactivated in a time-dependent manner. nih.govkoreascience.kr | nih.govkoreascience.kr |
| SHP-1 | Irreversible | Catalytic domain (SHP-1Δ) inactivated. nih.govresearchgate.netkoreascience.kr | nih.govresearchgate.netkoreascience.kr |
| YOP PTPase | No significant inhibition | Essentially no inhibition observed. koreascience.kr | koreascience.kr |
Table 2: Stereospecificity of this compound Enantiomers on Tribolium castaneum AChE
| This compound Enantiomer | In vitro Inhibitory Activity (I50) | Reference |
| (S)(−)-Salioxon | 8.8 µM | tandfonline.com |
| (R)(+)-Salioxon | 22 µM | tandfonline.com |
Table 3: Stereospecificity of this compound Enantiomers on Musca domestica AChE
| This compound Enantiomer | In vitro Anticholinesterase Activity | Reference |
| (R)(+)-Salioxon | More potent | tandfonline.com |
| (S)(−)-Salioxon | Less potent | tandfonline.com |
Nucleophilic Attack and Covalent Adduct Formation
The primary mechanism by which this compound inactivates enzymes involves a nucleophilic attack on its phosphorus atom koreascience.krnih.gov. This attack is typically carried out by a nucleophilic residue within the active site of the target enzyme koreascience.krnih.gov. For instance, in protein tyrosine phosphatases (PTPases), the active site cysteine thiolate (RS⁻) acts as the attacking nucleophile koreascience.krnih.govresearchgate.net.
Upon nucleophilic attack at the phosphorus center of this compound, the cyclic structure is opened, leading to the formation of a covalent enzyme-inhibitor complex koreascience.kr. This process results in the irreversible inactivation of the enzyme, as the this compound molecule becomes covalently bound to the active site koreascience.krresearchgate.net. This type of covalent modification is a key feature of mechanism-based inhibitors, where the inhibitor is unreactive until it interacts with the target enzyme's active site researchgate.net.
Research on PTPases has shown that this compound can irreversibly inactivate enzymes such as PTP1B, YPTP1, and SHP-1, although it is considered a relatively weak inactivator of these enzymes koreascience.krnih.gov. The formation of a covalent adduct between the active site cysteine residue of PTP1B and this compound has been proposed as the underlying mechanism for this inactivation koreascience.kr.
Role of the Cyclic Phosphate Moiety in this compound's Reactivity
The cyclic phosphate moiety is crucial to this compound's reactivity and its ability to act as an enzyme inactivator koreascience.krscispace.com. The six-membered cyclic structure of this compound contains a phosphorus atom that is part of a ring system involving two oxygen atoms and a methylene (B1212753) group attached to a benzene (B151609) ring uni.lukoreascience.kr. This cyclic configuration influences the electrophilicity of the phosphorus atom and the stability of the molecule scispace.comnih.gov.
The strained nature of the benzodioxaphosphinine ring in this compound contributes to its susceptibility to nucleophilic attack and subsequent ring opening nih.gov. While this compound is reported to be stable in water, it undergoes hydrolysis more readily in phosphate buffer, with the hydrolysis proceeding at the P-O-phenyl bond nih.gov. In alkaline conditions, hydrolysis leads directly to saligenin nih.gov.
Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Salioxon Analogs
Electronic and Steric Influences on the Biological Potency of Salioxon Derivatives
The insecticidal activity of this compound analogs is significantly dictated by the electronic nature of the substituents. scispace.com A key finding is that a more electronegative phosphorus atom enhances the insecticidal potency of these compounds. scispace.com This suggests that electron-withdrawing groups attached to the phosphorus atom increase the compound's reactivity towards its biological target.
In contrast, for the related Salithion analogs, steric factors play a more dominant role in their insecticidal activity. scispace.com Smaller substituents on both the phosphorus atom and at the p-position of the phenyl ester group lead to greater potency. scispace.com This indicates that the size and shape of the molecule are crucial for its transport to the site of action and its interaction with the target. scispace.com
The rate of hydrolysis of this compound analogs is also heavily influenced by electronic effects. scispace.com Substituents at the phosphorus atom that contribute more to resonance result in a compound that is more resistant to hydrolysis. scispace.com This is a critical factor in the environmental persistence and bioavailability of the insecticide.
Interactive Data Table: Insecticidal Activity of this compound Analogs
| Substituent (R) | Observed log(1/LD50) | Calculated log(1/LD50) | Deviation | σ* |
| CH3O | 4.54 | 4.55 | -0.01 | 1.45 |
| C2H5O | 4.48 | 4.48 | 0.00 | 1.37 |
| n-C3H7O | 4.34 | 4.36 | -0.02 | 1.24 |
| i-C3H7O | 4.21 | 4.26 | -0.05 | 1.13 |
| n-C4H9O | 4.24 | 4.29 | -0.05 | 1.16 |
| s-C4H9O | 4.09 | 4.14 | -0.05 | 0.99 |
| CH3NH | 4.37 | 4.34 | 0.03 | 1.22 |
| C2H5NH | 4.24 | 4.19 | 0.05 | 1.05 |
| n-C3H7NH | 4.11 | 4.11 | 0.00 | 0.96 |
| n-C4H9NH | 4.02 | 4.02 | 0.00 | 0.86 |
| CH3 | 4.15 | 4.11 | 0.04 | 0.96 |
| C2H5 | 3.96 | 4.00 | -0.04 | 0.84 |
Data sourced from Hirashima & Eto, 1990.
Hydrophobic Contributions to Enzyme Binding Affinity of this compound Analogs
The interaction of this compound analogs with their primary biological target, the acetylcholinesterase (AChE) enzyme, is significantly modulated by hydrophobic factors. scispace.com Quantitative structure-activity relationship studies have revealed that the anti-acetylcholinesterase activity of these compounds is enhanced when the substituent at the phosphorus atom is less hydrophobic. scispace.com
This finding suggests that a more hydrophilic substituent at this position promotes a stronger interaction with the active site of the AChE enzyme, leading to more potent inhibition. The relationship between hydrophobicity and enzyme inhibition underscores the importance of the physicochemical properties of the substituents in determining the biological efficacy of these insecticides.
Interactive Data Table: Anti-Acetylcholinesterase Activity of this compound Analogs
| Substituent (R) | Observed pI50 | Calculated pI50 | Deviation | π |
| CH3O | 6.30 | 6.27 | 0.03 | -0.44 |
| C2H5O | 6.05 | 6.02 | 0.03 | 0.06 |
| n-C3H7O | 5.72 | 5.77 | -0.05 | 0.56 |
| i-C3H7O | 5.82 | 5.81 | 0.01 | 0.48 |
| n-C4H9O | 5.48 | 5.52 | -0.04 | 1.06 |
| CH3NH | 6.10 | 6.13 | -0.03 | -0.74 |
| C2H5NH | 5.82 | 5.88 | -0.06 | -0.24 |
| n-C3H7NH | 5.60 | 5.63 | -0.03 | 0.26 |
| i-C3H7NH | 5.70 | 5.67 | 0.03 | 0.18 |
| n-C4H9NH | 5.35 | 5.38 | -0.03 | 0.76 |
| CH3 | 5.95 | 5.98 | -0.03 | -0.08 |
| C2H5 | 5.70 | 5.73 | -0.03 | 0.42 |
Data sourced from Hirashima & Eto, 1990.
Enantioselective Differences in Molecular Recognition and Biological Potency
While specific studies on the enantioselectivity of this compound analogs are not extensively documented, research on other chiral organophosphorus insecticides provides a compelling case for the importance of stereochemistry in their biological activity. Many organophosphorus insecticides are chiral and are often used as racemic mixtures. However, their enantiomers can exhibit significant differences in their interactions with biological systems.
For instance, studies on the organophosphate insecticide profenofos have shown that the (-)-enantiomer is a significantly more potent inhibitor of acetylcholinesterase in some aquatic invertebrates and fish compared to the (+)-enantiomer. Conversely, in vitro assays with human recombinant AChE have shown the (+)-enantiomer of profenofos to be more inhibitory. This reversal highlights that enantioselectivity can be influenced by metabolic processes within the organism.
Similarly, for the insecticide fonofos, the (-)-enantiomer has been found to be more inhibitory to AChE in certain aquatic species than the (+)-enantiomer. The magnitude of this enantioselectivity can vary considerably between different species. These examples from related compounds underscore the critical need to evaluate the individual enantiomers of this compound analogs to fully understand their toxicological profiles and to develop more selective and effective pesticides.
Design Principles for Modified this compound Analogs and Related Phosphates
The QSAR studies on this compound and its analogs provide a foundational set of design principles for developing new, more potent insecticides. A rational approach to the design of novel organophosphate derivatives can be guided by the established relationships between their chemical structures and biological activities.
Based on the existing data, the following principles can be proposed for the design of modified this compound analogs:
Modulation of Electronic Properties: To enhance insecticidal activity, modifications should focus on introducing electron-withdrawing substituents at the phosphorus atom. This will increase the electrophilicity of the phosphorus, leading to a more potent inhibitor of acetylcholinesterase.
Optimization of Hydrophobicity: For improved anti-acetylcholinesterase activity, less hydrophobic substituents at the phosphorus atom are preferable. This suggests that incorporating more polar functional groups could lead to stronger enzyme binding.
Consideration of Steric Factors for Transport: While electronic effects are paramount for the activity of this compound itself, the principles derived from Salithion analogs suggest that the size of the substituents should be optimized to ensure efficient transport to the target site.
Enhancing Hydrolytic Stability: To control the environmental persistence of the compounds, substituents that increase resonance at the phosphorus atom can be incorporated to improve resistance to hydrolysis.
A successful design strategy for new this compound analogs will likely involve a multi-parameter optimization, balancing electronic, hydrophobic, and steric factors to achieve high potency and desirable environmental characteristics. Future research should also incorporate the evaluation of enantioselectivity as a key design parameter to develop safer and more effective insecticides.
Metabolism and Biotransformation Pathways of Salioxon
Oxidative Formation of Salioxon from Precursors (e.g., Salithion) in Biological Systems
This compound (2-methoxy-4H-1,3,2-benzodioxaphosphorin 2-oxide) is not typically the compound directly administered as an insecticide. Instead, it is the biologically activated, or oxidized, form of its precursor, Salithion (2-methoxy-4H-1,3,2-benzodioxaphosphorin 2-sulfide). oup.comtandfonline.com This conversion is a crucial step for its insecticidal activity, as Salithion itself is not a potent inhibitor of acetylcholinesterase, whereas this compound exhibits strong inhibitory activity against this essential enzyme. tandfonline.comoup.com
The transformation from Salithion to this compound is an oxidative desulfurization reaction, where the sulfur atom double-bonded to the phosphorus atom is replaced by an oxygen atom. This metabolic activation is known to occur in vivo in various biological systems. For instance, this conversion is assumed to take place within insects, such as house flies, following topical application of Salithion. tandfonline.comoup.com The insect's metabolic machinery, likely involving cytochrome P450 monooxygenases, facilitates this oxidation, turning the less potent precursor into the highly active toxicant.
Similarly, studies in mammals have confirmed this biotransformation. Research on the metabolism of radiolabeled Salithion in rats demonstrated that this compound is one of the metabolites identified in urine following oral administration, confirming that this oxidative pathway is active in mammalian systems as well. oup.comtandfonline.com This metabolic activation is a common feature of many organothiophosphate insecticides.
In Vitro and In Vivo Degradation Routes of this compound
Once formed, this compound undergoes further metabolic processes that lead to its degradation and detoxification. The primary degradation pathways involve the cleavage of its chemical bonds, particularly the phosphorus ester linkages. These routes have been elucidated through in vivo studies in rats and plants.
In rats, orally administered Salithion is rapidly metabolized and its byproducts, including those from the degradation of the intermediate this compound, are quickly excreted. Within 24 hours, over 80% of the administered radiocarbon from labeled Salithion is found in the urine. oup.comtandfonline.com This indicates an efficient and swift degradation and clearance process in mammals. The degradation involves several key reactions, including demethylation of the methoxy (B1213986) group attached to the phosphorus atom and hydrolysis, which involves the cleavage of the cyclic phosphorus ester group. oup.comtandfonline.com
In plants, such as bean and rice plants, the degradation of Salithion (and by extension, this compound) also occurs. The primary route identified in these botanical systems is the cleavage of the cyclic phosphorus ester group, which breaks open the ring structure of the molecule. oup.comtandfonline.com This initial hydrolytic step is often followed by conjugation reactions, a common detoxification strategy in plants.
Identification and Characterization of Key Metabolites (e.g., Desmethyl this compound, Saligenin)
Detailed metabolic studies in rats have successfully identified several key metabolites resulting from the biotransformation of this compound and its precursor, Salithion. Using techniques such as thin-layer chromatography (TLC), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, researchers have characterized a range of degradation products. oup.comtandfonline.com
Among the most significant metabolites identified is Desmethyl this compound . This compound is formed through the O-demethylation of this compound, a common Phase I metabolic reaction. Another crucial metabolite is Saligenin , which is produced by the hydrolytic cleavage of the cyclic phosphorus ester ring. oup.comtandfonline.com The identification of these specific compounds provides clear evidence of the primary enzymatic pathways involved in this compound's breakdown.
Other metabolites identified in rat urine include the desmethyl form of the precursor (desmethyl salithion), as well as products of ring cleavage such as O-(2-hydroxy) benzyl (B1604629) dihydrogen phosphate (B84403) and O-(2-hydroxy) benzyl dihydrogen phosphorothioate. oup.comtandfonline.com The presence of this array of compounds highlights a complex metabolic network aimed at detoxifying and increasing the water solubility of the parent compound for efficient excretion.
Comparative Metabolic Studies Across Diverse Biological Systems
The metabolism of this compound and its precursor Salithion varies across different biological kingdoms, reflecting fundamental differences in their enzymatic machinery.
In Mammals (Rats): The metabolism is complex, involving both activation (oxidation of Salithion to this compound) and multiple degradation pathways. A study identified at least 15 distinct metabolites in rat urine. oup.comtandfonline.com The key routes are demethylation and hydrolysis of the phosphorus ester ring, leading to metabolites like Desmethyl this compound and Saligenin. The major urinary metabolite was identified as desmethyl salithion. oup.comtandfonline.com
In Insects (House Flies): The primary metabolic event of toxicological significance is the oxidative conversion of Salithion to the highly potent acetylcholinesterase inhibitor, this compound. tandfonline.comoup.com This activation step is directly linked to the insecticidal efficacy of the parent compound.
In Plants (Bean and Rice Plants): The metabolic pathway appears simpler compared to mammals. The main degradation route is the cleavage of the cyclic phosphorus ester group to form Saligenin. This is followed by a characteristic plant detoxification mechanism: conjugation. The Saligenin is conjugated with glucose at both its benzyl and phenolic hydroxyl groups, forming compounds like salicin. oup.comtandfonline.com Unlike in rats, the full spectrum of demethylated and other metabolites was not reported as the primary pathway in plants. oup.comtandfonline.com
This comparative analysis underscores the different strategies employed by mammals, insects, and plants to process this xenobiotic compound, ranging from metabolic activation in the target pest to extensive degradation and conjugation in other organisms.
Environmental Dynamics and Degradation Mechanisms of Salioxon
Hydrolytic Stability and pH-Dependent Degradation of Salioxon
The hydrolytic stability of this compound is influenced by factors including pH and molecular structure. Saligenin-derived, six-membered cyclic phosphates, a class to which this compound belongs, are known to be sensitive to hydrolysis wikipedia.org. This instability is attributed, at least in part, to the strain inherent in the benzodioxaphosphorin ring structure wikipedia.org.
Studies on this compound analogs have indicated that the electronic nature of substituents at the phosphorus atom plays a significant role in their resistance to hydrolysis chem960.com. Resonance effects can also contribute to increased resistance chem960.com. While specific detailed data on the pH-dependent hydrolysis rates of this compound itself are limited in the provided literature, related cyclic phosphates demonstrate susceptibility to hydrolysis under alkaline conditions. For instance, a related compound, CBDP, showed a hydrolysis rate of 0.0126 min⁻¹ at pH 8.0 and 25°C, corresponding to a half-life of 55 minutes wikipedia.org. This aligns with a previously reported half-life of 60 minutes at pH 8.0 for CBDP wikipedia.org. Comparative studies have also shown that certain phosphoramidate (B1195095) analogs exhibit greater stability than this compound, with one analog (K-19) reported to be ten times more stable pic.int.
Photolytic Degradation Pathways under Environmental Conditions
Photolytic degradation can be a significant pathway for pesticides exposed to sunlight in various environmental compartments, such as water and surfaces. While this compound photolysis is mentioned in scientific literature herts.ac.uk, detailed information regarding its specific photolytic degradation pathways and the rates of these processes under typical environmental conditions is not extensively described in the available search results. Research on the photolysis of other organophosphorus compounds suggests that various transformations, including cleavage of chemical bonds, can occur upon exposure to light bmrb.iothegoodscentscompany.com, but the specific reactions for this compound require further detailed investigation.
Microbial and Enzymatic Biotransformation in Environmental Matrices
Microorganisms and enzymes present in soil, water, and biological organisms can play a vital role in the degradation and transformation of chemical compounds. While direct, detailed studies on the microbial and enzymatic biotransformation of this compound in environmental matrices like soil or water are not prominently featured in the provided snippets, information on its structural analog, Salithion, offers insights into potential pathways. Salithion is known to undergo degradation in plants involving the cleavage of the cyclic phosphorus ester group, leading to the formation of saligenin, which is subsequently conjugated with glucose bmrb.iothegoodscentscompany.com. As this compound is the oxo analog of Salithion, a similar hydrolytic cleavage of the cyclic ester linkage yielding saligenin is a plausible biotransformation pathway in the environment, potentially mediated by microbial or enzymatic activity.
Stereoselective Environmental Fate and Enantiomer Degradation
This compound is a chiral compound, meaning it exists as stereoisomers, specifically enantiomers. These enantiomers can be produced from the corresponding enantiomers of Salithion through oxidation. The environmental fate and behavior of chiral pesticides can be stereoselective, meaning that different enantiomers may degrade at different rates or follow different pathways in environmental compartments such as soil and water. This stereoselectivity can be influenced by biological processes, including microbial degradation and enzymatic transformations. While the existence and biological activity of this compound enantiomers have been studied, specific detailed data on the stereoselective environmental degradation rates or preferences of this compound enantiomers in various environmental matrices is not explicitly provided in the gathered information. However, the general principle of enantioselective degradation in the environment is well-established for chiral pesticides, suggesting that the environmental fate of this compound enantiomers may also exhibit stereoselectivity.
Advanced Analytical and Computational Methodologies in Salioxon Research
Spectroscopic Techniques for Salioxon Structural Analysis and Interaction Monitoring
Spectroscopic methods play a crucial role in determining the structure of this compound and monitoring its interactions. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and ³¹P NMR, is a fundamental tool for elucidating the molecular structure and identifying the different atomic environments within the this compound molecule. sci-hub.ru Chemical shifts and coupling constants obtained from NMR spectra provide detailed information about the connectivity and spatial arrangement of atoms. sci-hub.ru For instance, ³¹P NMR can specifically probe the phosphorus atom in this compound, yielding characteristic chemical shifts that confirm its presence and chemical environment. sci-hub.ru
Mass spectrometry (MS) is another essential spectroscopic technique used in this compound research. sci-hub.rumdpi.comthermofisher.com It provides information about the molecular weight and fragmentation patterns of this compound, which aids in its identification and structural confirmation. sci-hub.rumdpi.comnbu.ac.in Techniques like Electron Ionization (EI) or Fast Atom Bombardment (FAB) MS can be employed to generate ions from this compound for analysis. sci-hub.ru Mass spectrometry can also be coupled with chromatographic methods for enhanced separation and detection capabilities. sci-hub.rukoreascience.kr Furthermore, mass spectrometry analysis has been used in studies investigating the covalent modification of enzymes by compounds structurally related to this compound, providing evidence of the interaction by identifying modified peptides or proteins. nih.gov
Chromatographic Methods for Enantiomer Separation and Metabolite Profiling of this compound
Chromatographic techniques are indispensable for separating this compound from mixtures, including its enantiomers and potential metabolites. This compound possesses chirality at the phosphorus atom, leading to the existence of enantiomers (mirror-image isomers) that may exhibit different biological activities. researchgate.nettandfonline.com High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers, particularly when employing chiral stationary phases (CSPs). researchgate.netsepscience.comnih.govcsfarmacie.czresearchgate.net CSPs are designed to interact differently with each enantiomer, allowing for their separation based on the transient formation of diastereomeric complexes. nih.govcsfarmacie.cz Studies on the related compound salithion, which is oxidized to this compound, have demonstrated successful enantiomeric separation using HPLC with chiral columns such as Chiralpak AD. researchgate.net This indicates that similar approaches would be applicable to the separation of this compound enantiomers.
Metabolite profiling, which involves identifying and quantifying metabolites in biological systems, often utilizes chromatographic methods coupled with mass spectrometry (GC-MS or LC-MS). drugdiscoverytrends.complos.orgnih.govprotocols.ioresearchgate.net While specific detailed metabolite profiling studies solely focused on this compound were not extensively found, the general principles of metabolite profiling using chromatography and mass spectrometry are applicable. These techniques enable the separation of complex mixtures of biological samples, followed by the detection and identification of this compound and its potential transformation products based on their chromatographic retention times and mass spectral data. drugdiscoverytrends.complos.orgnih.govprotocols.ioresearchgate.net This is crucial for understanding the metabolic fate of this compound in biological systems.
Computational Chemistry and Molecular Modeling Approaches Applied to this compound
Computational chemistry and molecular modeling techniques provide valuable theoretical insights into the behavior of this compound at the molecular level. These methods can complement experimental studies by predicting molecular properties, simulating interactions, and exploring reaction mechanisms. koreascience.krkchem.orgyoutube.com
Molecular Docking and Dynamics Simulations of Enzyme-Salioxon Complexes
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) and affinity of a small molecule ligand, such as this compound, when bound to a macromolecular target, such as an enzyme. bitesizebio.comjscimedcentral.comresearchgate.net This method helps to identify potential binding sites and understand the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the enzyme. bitesizebio.comjscimedcentral.com Given that this compound is known to inhibit esterases and protein tyrosine phosphatases, molecular docking can be applied to model its interaction with the active sites of these enzymes. nih.govscispace.com
Molecular dynamics (MD) simulations extend molecular docking by simulating the time-dependent behavior of the enzyme-salioxon complex. koreascience.krmdpi.comrsc.orglammps.orgbnl.gov These simulations provide information about the stability of the binding pose, the conformational changes of both the enzyme and this compound upon binding, and the dynamics of the interactions over time. mdpi.comrsc.orgbnl.gov MD simulations can offer a more realistic picture of the binding process and the stability of the resulting complex under simulated physiological conditions. mdpi.com Studies have utilized molecular dynamics calculations to simulate the inactivation of protein tyrosine phosphatases, which could be relevant to understanding the inhibitory mechanism of this compound on these enzymes. koreascience.kr
Quantum Chemical Calculations for this compound Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure and reactivity of this compound. koreascience.kryoutube.comearticle.net These calculations can predict properties such as molecular geometry, charge distribution, frontier molecular orbitals, and reaction pathways. By analyzing these properties, insights can be gained into the potential reactivity of this compound, including its susceptibility to hydrolysis, oxidation, or reaction with nucleophilic centers in enzymes. While specific quantum chemical studies solely on this compound's reactivity were not prominently found, the application of Density Functional Theory (DFT) and other quantum mechanical methods is common in studying the electronic structure and reaction mechanisms of organophosphorus compounds like this compound. koreascience.krearticle.net These calculations can help to predict how this compound might interact with biological molecules and undergo transformations.
Q & A
Q. What are the standard protocols for synthesizing Salioxon in laboratory settings?
this compound synthesis typically follows established organophosphorus compound preparation methods. Researchers should prioritize reproducibility by documenting reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps. For novel synthesis routes, include comparative yield tables and purity assessments using HPLC or GC-MS . Standard protocols should reference peer-reviewed methodologies, with explicit mention of safety protocols due to potential toxicity .
Q. Which spectroscopic techniques are most effective for characterizing this compound's molecular structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural elucidation, complemented by FT-IR for functional group analysis. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Researchers must validate spectral data against known analogs and report signal assignments with δ-values and coupling constants . For crystalline samples, X-ray diffraction provides definitive structural confirmation .
Q. How can researchers ensure reproducibility when conducting toxicity assays involving this compound?
Reproducibility requires strict adherence to OECD or EPA guidelines for acute/chronic toxicity testing. Key steps include:
- Standardizing cell lines or model organisms (e.g., Daphnia magna for ecotoxicology).
- Reporting LC₅₀/EC₅₀ values with 95% confidence intervals.
- Including positive/negative controls and blinding protocols to reduce bias. Data should be statistically validated using ANOVA or non-parametric equivalents .
Advanced Research Questions
Q. What experimental design considerations are critical when investigating this compound's mechanism of action in enzymatic studies?
Use kinetic assays (e.g., Michaelis-Menten plots) to quantify inhibition constants (Kᵢ). Employ isothermal titration calorimetry (ITC) for binding affinity measurements. Control for non-specific interactions by testing analogs with modified functional groups. Advanced studies should incorporate molecular dynamics simulations to predict active-site interactions, validated by mutagenesis experiments . Hypothesis testing must follow the FINER criteria (Feasible, Novel, Ethical, Relevant) .
Q. How should researchers address discrepancies in reported thermodynamic stability data of this compound across different studies?
Conduct a systematic review to identify variables causing divergence (e.g., solvent polarity, temperature gradients). Perform meta-analysis using standardized datasets, applying Q-testing for outlier detection. Replicate conflicting experiments under controlled conditions, reporting detailed calorimetry (DSC) or thermogravimetric (TGA) profiles. Cross-validate results with ab initio computational models (e.g., DFT for Gibbs free energy calculations) .
Q. What advanced computational modeling approaches are suitable for predicting this compound's reactivity in novel chemical environments?
Density Functional Theory (DFT) optimizes ground-state geometries and transition states, while Molecular Dynamics (MD) simulations assess solvent effects. QSAR models can predict bioactivity, but require curated datasets with descriptors like logP, polar surface area, and HOMO-LUMO gaps. Validate predictions with experimental kinetic studies, reporting correlation coefficients (R²) and mean absolute errors (MAE) .
Methodological Guidelines Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
